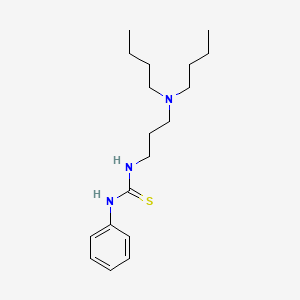
4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including dichloroaniline, oxoacetyl, hydrazono, and chlorobenzoate moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 3,4-dichloroaniline with an oxoacetyl compound under acidic or basic conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with a suitable aldehyde or ketone to form the final product, 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or hydrazone moieties.
Reduction: Reduction reactions could target the oxoacetyl or hydrazone groups.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential bioactivity. The presence of dichloroaniline and hydrazone groups suggests it could have antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, its structure might be modified to enhance its efficacy as a drug candidate.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or polymers.
Wirkmechanismus
The mechanism of action of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with protein synthesis. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 4-((E)-{2-[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
881659-94-5 |
|---|---|
Molekularformel |
C22H14Cl3N3O4 |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H14Cl3N3O4/c23-15-5-3-14(4-6-15)22(31)32-17-8-1-13(2-9-17)12-26-28-21(30)20(29)27-16-7-10-18(24)19(25)11-16/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChI-Schlüssel |
ACQBHEVSFMNHEM-RPPGKUMJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



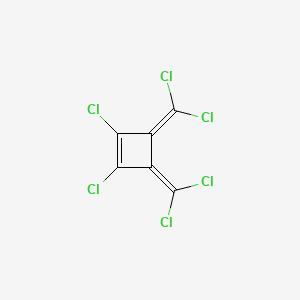

![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)


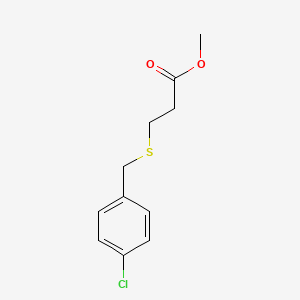

![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
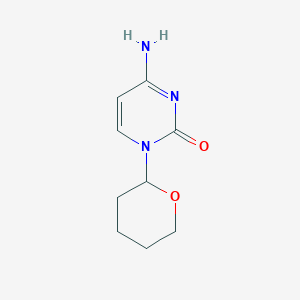
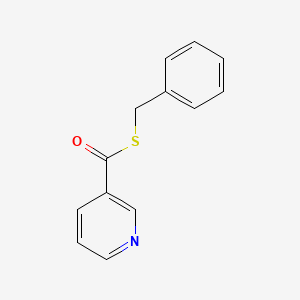
![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
